4-(2,6-Dimethylmorpholino)aniline
Overview
Description
4-(2,6-Dimethylmorpholino)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Fluorescent Thermometer
4-(2,6-Dimethylmorpholino)aniline derivatives exhibit unique properties useful in creating fluorescent thermometers. The fluorescence intensity of some derivatives strengthens with increasing temperature due to more active vibrational bands, allowing them to function as ratiometric fluorescent thermometers (Cao et al., 2014).
2. Anticancer Properties
Research on similar aniline derivatives has shown their potential as potent apoptosis inducers, particularly in cancer treatment. Some aniline compounds have exhibited significant effectiveness in inhibiting cancer cell growth, demonstrating their potential as anticancer agents (Sirisoma et al., 2009).
3. Src Kinase Inhibitor
Derivatives of this compound have been explored for their ability to inhibit Src kinase activity. These inhibitors are promising in the treatment of diseases where Src kinase is implicated, such as certain types of cancer (Boschelli et al., 2001).
4. DNA Interaction Studies
Certain aniline derivatives have been studied for their ability to interact with DNA. This interaction, potentially through an intercalative binding process, is significant for the development of new pharmaceuticals and understanding DNA-drug interactions (Garofalo et al., 2010).
5. Aminocarbonylation Reactions
In synthetic chemistry, this compound derivatives can be utilized in aminocarbonylation reactions. This process is significant in the synthesis of complex organic compounds, including pharmaceuticals (Wan et al., 2002).
6. Hydroxyl Radical Reactions
Studies have explored the reaction of this compound derivatives with hydroxyl radicals. Understanding these interactions is important in environmental chemistry, particularly in water treatment and pollution mitigation (Boonrattanakij et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGUURTGJUNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383221 | |
Record name | 4-(2,6-dimethylmorpholino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218930-10-0 | |
Record name | 4-(2,6-dimethylmorpholino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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